

Application Notes and Protocols: Synthesis and Optimization of Nectin-4-Targeted CD137 Agonists

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Compound of Interest					
Compound Name:	Anticancer agent 137				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, optimization, and evaluation of novel synthetic Nectin-4-targeted CD137 agonists. This class of molecules, exemplified by Bicycle® Tumor-Targeted Immune Cell Agonists (TICAs™) like BT7480, represents a promising strategy in cancer immunotherapy by localizing CD137 co-stimulation to the tumor microenvironment, thereby enhancing anti-tumor immunity while potentially mitigating systemic toxicities associated with non-targeted CD137 agonists.[1] [2][3]

Introduction

Nectin-4, a cell adhesion molecule, is overexpressed in a variety of solid tumors, including urothelial, breast, and lung cancers, with limited expression in normal tissues, making it an attractive target for tumor-directed therapies.[4] CD137 (4-1BB), a co-stimulatory receptor expressed on activated T cells and other immune cells, plays a crucial role in enhancing their proliferation, survival, and cytotoxic function.[5][6][7] The strategic design of a bispecific molecule that simultaneously engages tumor-associated Nectin-4 and immune cell-expressed CD137 offers a powerful approach to potentate an anti-tumor immune response directly at the site of disease.[1][8][9]



This document outlines the synthesis of these agonists through the conjugation of bicyclic peptides targeting Nectin-4 and CD137 via polyethylene glycol (PEG) linkers.[1][8][9] It further details the experimental protocols for their in vitro and in vivo characterization, including binding affinity determination, functional co-culture assays, and efficacy studies in syngeneic mouse models.

Data Presentation

Table 1: Binding Affinities of Nectin-4/CD137 Bispecific

Agonists

Compound ID	Nectin-4 Binding (KD, nM)	CD137 Binding (KD, nM)	Reference
BCY8854	2.8	108	[10]
BT7480	5.6 ± 2.4	6	[7][11]

Table 2: In Vitro Functional Activity of Nectin-4/CD137

Bispecific Agonists

Compound ID	Assay System	EC50 (nM)	Emax (Fold Induction)	Reference
BCY11863	CD137 Reporter Assay (HT1376 co-culture)	~0.3	Not Reported	[12]
BT7480	Jurkat-CD137 Reporter with HT-1376 cells	~0.3	Not Reported	[11]
BT7480	hPBMC/HT-1376 co-culture (IL-2 secretion)	~0.1-1	Not Reported	[13]

Table 3: In Vivo Efficacy of BT7480 in Syngeneic Mouse Models



Mouse Model	Tumor Cell Line	Dosing Regimen	Outcome	Reference
huCD137- C57BI/6	MC38-Nectin-4	5 mg/kg BIW	6/6 Complete Regressions	[11]
huCD137-Balb/c	CT26-Nectin-4	10 mg/kg Q3D	6/6 Complete Responses	[14]

Experimental Protocols

Protocol 1: Synthesis of Nectin-4-Targeted CD137 Agonists

This protocol describes a representative method for the synthesis of a bispecific agonist by conjugating bicyclic peptides targeting Nectin-4 and CD137 with a PEG linker.

- 1. Solid-Phase Peptide Synthesis of Bicyclic Peptides:
- Synthesize linear peptide precursors for both Nectin-4 and CD137 binding moieties using standard Fmoc-based solid-phase peptide synthesis.
- Incorporate cysteine residues at strategic positions to facilitate cyclization.
- 2. Bicyclic Peptide Formation:
- Cleave the linear peptides from the resin and deprotect the side chains.
- Induce bicyclization by reacting the cysteine thiols with a trivalent scaffold, such as 1,3,5-tris(bromomethyl)benzene, in an aqueous buffer at physiological pH.[15]
- Purify the resulting bicyclic peptides by reverse-phase HPLC.
- 3. PEG Linker Conjugation:
- Functionalize the bicyclic peptides and the PEG linker with complementary reactive groups (e.g., azide and alkyne for click chemistry, or thiol and maleimide).[16]



- React the Nectin-4 and CD137 bicyclic peptides with a multi-arm PEG linker in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- The stoichiometry of the reactants can be controlled to generate molecules with different ratios of the targeting moieties (e.g., 1:1 or 1:2 Nectin-4 to CD137 binders).[8]
- Purify the final conjugate using size-exclusion or ion-exchange chromatography.

Protocol 2: In Vitro Nectin-4-Dependent CD137 Agonism Assay

This protocol details a co-culture assay to assess the ability of the synthetic agonists to induce CD137 signaling in a Nectin-4-dependent manner.

1. Cell Lines:

- Nectin-4 expressing tumor cells (e.g., human bladder cancer cell line HT1376, or murine colon adenocarcinoma cell line MC38 engineered to express Nectin-4).[10]
- CD137 expressing reporter cells (e.g., Jurkat cells engineered to express human CD137 and an NF-kB-driven luciferase reporter).[11]
- Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be used, where CD137 expression is induced by pre-stimulation with anti-CD3 antibodies (e.g., OKT3).[10][14]

2. Co-culture Setup:

- Seed the Nectin-4 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
- Add the CD137 expressing reporter cells or pre-stimulated PBMCs to the wells.
- Add serial dilutions of the synthetic agonist to the co-culture. Include a non-Nectin-4 binding agonist as a negative control and a known CD137 agonist antibody as a positive control.

3. Readout:



- For reporter cells: After a 6-hour incubation, measure luciferase activity according to the manufacturer's instructions.[11]
- For PBMCs: After a 48-hour incubation, collect the supernatant and measure the concentration of secreted cytokines, such as IFN-y and IL-2, using ELISA or a multiplex bead array.[10][14]

4. Data Analysis:

- Plot the response (luciferase activity or cytokine concentration) against the log of the agonist concentration.
- Determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of the Nectin-4-targeted CD137 agonists.

1. Animal Model:

- Use immunocompetent mice that are syngeneic to the chosen tumor cell line (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 tumors).[14][17]
- If the agonist is specific for human CD137, use mice with a humanized CD137 receptor (knock-in of the extracellular domain).[14]

2. Tumor Implantation:

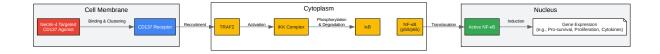
- Subcutaneously inject Nectin-4 expressing murine tumor cells (e.g., MC38-Nectin-4 or CT26-Nectin-4) into the flank of the mice.[10][14]
- Monitor tumor growth regularly using calipers.

3. Treatment:



- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
- Administer the synthetic agonist via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules (e.g., once or twice weekly).[11]
- Include a vehicle control group and potentially a group treated with a non-targeted CD137 agonist.
- 4. Efficacy Assessment:
- Measure tumor volume and body weight throughout the study.
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.
- Optional analyses include flow cytometry of tumor-infiltrating lymphocytes to assess immune cell activation and proliferation, and immunohistochemistry to visualize immune cell infiltration.

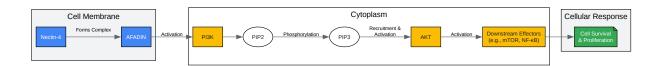
Visualizations



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Caption: CD137 signaling pathway activation.

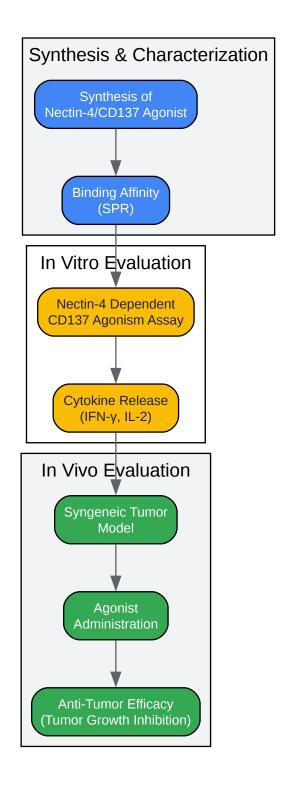




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Caption: Nectin-4 signaling via PI3K/AKT.





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Caption: Experimental workflow overview.



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